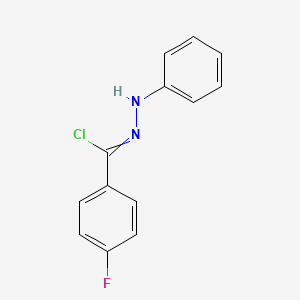
4-fluoro-N-phenylbenzenecarbohydrazonoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-N-phenylbenzenecarbohydrazonoyl chloride is an organic compound with the molecular formula C₁₃H₁₀ClFN₂ It is a derivative of benzenecarbohydrazonoyl chloride, where a fluorine atom is substituted at the para position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-phenylbenzenecarbohydrazonoyl chloride typically involves multiple steps. One common method starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline derivative is then subjected to diazotization and subsequent Sandmeyer reaction to introduce the fluorine atom. Finally, the carbohydrazonoyl chloride group is introduced through a reaction with phosgene or similar reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-N-phenylbenzenecarbohydrazonoyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the electron-withdrawing fluorine atom, the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chloride group can be replaced by other nucleophiles, leading to the formation of various derivatives.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium fluoride, and other nucleophiles are commonly used.
Reduction and Oxidation: Reducing agents like hydrogen gas and catalysts, or oxidizing agents like potassium permanganate, can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
4-Fluoro-N-phenylbenzenecarbohydrazonoyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-phenylbenzenecarbohydrazonoyl chloride involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the reactivity of the compound, making it a useful tool in various chemical reactions. The chloride group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds and derivatives .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoronitrobenzene: Similar in structure but with a nitro group instead of the carbohydrazonoyl chloride group.
4-Fluoroaniline: Contains an amino group instead of the carbohydrazonoyl chloride group.
4-Fluorobenzoyl Chloride: Similar but with a benzoyl chloride group instead of the carbohydrazonoyl chloride group.
Uniqueness
4-Fluoro-N-phenylbenzenecarbohydrazonoyl chloride is unique due to the combination of the fluorine atom and the carbohydrazonoyl chloride group. This combination imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies .
Propiedades
Número CAS |
25939-02-0 |
|---|---|
Fórmula molecular |
C13H10ClFN2 |
Peso molecular |
248.68 g/mol |
Nombre IUPAC |
4-fluoro-N-phenylbenzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C13H10ClFN2/c14-13(10-6-8-11(15)9-7-10)17-16-12-4-2-1-3-5-12/h1-9,16H |
Clave InChI |
DWSYVIYQPRXBEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NN=C(C2=CC=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


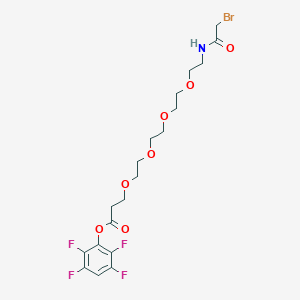

![2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate](/img/structure/B13424590.png)
![[(2R,3S,4R,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B13424593.png)
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)
![hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione](/img/structure/B13424601.png)
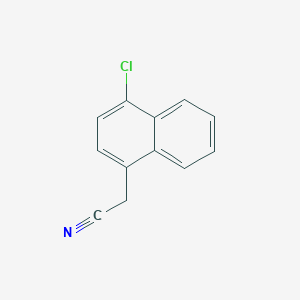
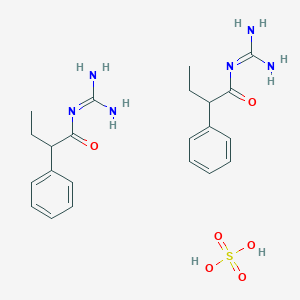
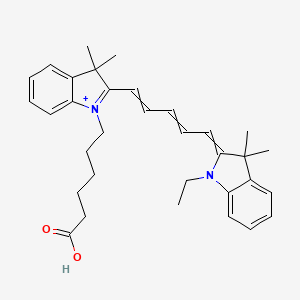
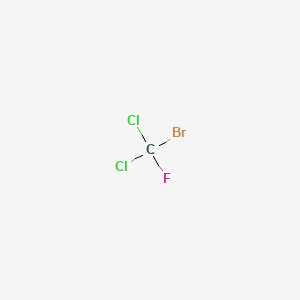
![N-[2-(2,6-Dimethylphenoxy)ethyl]-N-nitrosobenzenemethanamine](/img/structure/B13424622.png)

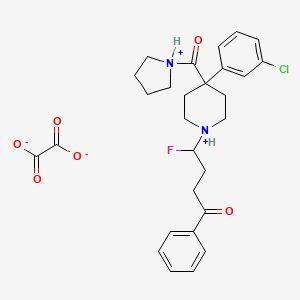
![1,2-difluoro-4-[(E)-prop-1-enyl]benzene](/img/structure/B13424655.png)
